molecular formula C5H5BrN2S B13110954 2-Bromo-5-(methylthio)pyrimidine

2-Bromo-5-(methylthio)pyrimidine

Cat. No.: B13110954
M. Wt: 205.08 g/mol
InChI Key: RUQREIXECNBCBD-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylthio)pyrimidine is a halogenated heterocyclic compound with the molecular formula C5H5BrN2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylthio)pyrimidine typically involves the bromination of 5-(methylthio)pyrimidine. One common method includes the reaction of 5-(methylthio)pyrimidine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate
  • 5-Chloro-2-(methylthio)pyrimidine
  • 2-Bromo-5-(methylthio)pyridine

Comparison: 2-Bromo-5-(methylthio)pyrimidine is unique due to the presence of both a bromine atom and a methylthio group on the pyrimidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various chemical transformations .

Properties

Molecular Formula

C5H5BrN2S

Molecular Weight

205.08 g/mol

IUPAC Name

2-bromo-5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H5BrN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3

InChI Key

RUQREIXECNBCBD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(N=C1)Br

Origin of Product

United States

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